3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
Description
Historical Development of Aminopyrazoles in Drug Discovery
The therapeutic exploration of aminopyrazoles began in the early 21st century, with patents such as IL206296A highlighting their use in manufacturing drugs for disease prevention and treatment . Early studies focused on their anti-inflammatory and antimicrobial properties, but recent advancements have expanded their applications to neurodegenerative disorders and oncology. For instance, aminopyrazole-derived inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) demonstrated efficacy in preclinical Parkinson’s disease models, underscoring their brain-penetrant capabilities .
Aminopyrazoles gained prominence due to their synthetic accessibility and bioisosteric compatibility with aniline groups. This property enabled researchers to address limitations in earlier drug candidates, such as poor solubility and cytochrome P450 interactions, by substituting anilines with aminopyrazoles .
Significance of 4-Aminopyrazole Derivatives in Pharmaceutical Research
4-Aminopyrazole derivatives, characterized by an amino group at the fourth position of the pyrazole ring, exhibit enhanced hydrogen-bonding capacity and improved target engagement. The structural features of this compound (C₅H₁₁Cl₂N₃O) include:
- Methoxy group at position 3 : Enhances electron density and influences ring aromaticity.
- Methyl group at position 1 : Improves metabolic stability by sterically shielding reactive sites .
Table 1: Structural and Pharmacokinetic Properties of 4-Aminopyrazole Derivatives
| Property | This compound |
|---|---|
| Molecular Weight | 200.06 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| LogP | 0.89 (predicted) |
These modifications enable the compound to interact with biological targets such as kinases and G-protein-coupled receptors while maintaining favorable solubility profiles .
Current Research Landscape of Methoxypyrazole Derivatives
Recent studies prioritize methoxypyrazoles for their dual role in enhancing target affinity and reducing off-target effects. Key areas of investigation include:
- Oncology : Pyrazole-based inhibitors targeting aberrant kinase signaling pathways.
- Neuropharmacology : Development of blood-brain barrier-penetrant agents for neurodegenerative diseases .
- Anti-inflammatory Therapeutics : Modulation of cyclooxygenase-2 (COX-2) and interleukin pathways .
Table 2: Synthetic Routes for 4-Aminopyrazole Derivatives
| Method | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | β-Ketonitriles, Hydrazines | 78–85 | |
| Peptide Coupling | Fmoc-Protected Glycine, Piperidine | 65 |
The synthesis of this compound often involves cyclocondensation of β-ketonitriles with hydrazines, followed by functional group protection and acidification to yield the hydrochloride salt .
Properties
IUPAC Name |
3-methoxy-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTOTVKOCCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431962-46-7 | |
| Record name | 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHNO·HCl
Molecular Weight: 127.14 g/mol
CAS Number: 1431962-46-7
The compound features a pyrazole ring, which is known for its biological activity and versatility in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Medicinal Chemistry
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive compounds. Research indicates that derivatives of pyrazole compounds exhibit significant activity against different biological targets, including enzymes involved in metabolic pathways.
Case Study:
In a study focused on the synthesis of novel pyrazole derivatives, researchers demonstrated that modifications to the pyrazole structure could enhance inhibitory activity against specific enzymes, providing insights into drug design strategies for treating metabolic disorders .
Agricultural Chemistry
The compound has also been explored for its pesticidal properties. It plays a role in the development of new pesticide formulations that are effective against a range of agricultural pests.
Case Study:
A patent describes a synthetic route for producing pesticidal thioethers using this compound as an intermediate. The resulting compounds exhibited improved efficacy and reduced environmental impact compared to traditional pesticides .
Material Science
In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Its ability to form coordination complexes makes it suitable for applications in catalysis and gas storage.
Case Study:
Research has shown that incorporating pyrazole derivatives into MOFs enhances their stability and adsorption properties, making them promising candidates for applications in gas separation technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can lead to changes in cellular processes, which may account for its biological activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key pyrazole derivatives are compared below based on substituents, molecular properties, and applications:
Key Comparative Insights
a) Electronic Effects and Reactivity
- The methoxy group in the target compound is electron-donating, enhancing nucleophilic reactivity at the 4-amine position. This contrasts with chloro substituents (e.g., in CAS 2094925-22-9), which are electron-withdrawing and may reduce reactivity in coupling reactions .
b) Solubility and Formulation
- The hydrochloride salt form of the target compound improves water solubility compared to free bases. The dihydrochloride variant (CAS 2091135-14-5, MW 200.07) offers even greater solubility but may require stringent storage conditions (inert atmosphere, room temperature) .
- Pyridinyl-substituted analogs (e.g., CAS 1909327-84-9) exhibit lower solubility due to aromatic ring hydrophobicity, necessitating formulation adjustments in drug delivery .
d) Pharmacological Relevance
Research Findings and Data Tables
Analytical Data for Selected Compounds
Biological Activity
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 127.14 g/mol. It features a pyrazole ring with a methoxy group at the 3-position and a methyl group at the 1-position, contributing to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest it is particularly effective against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The antimicrobial activity of this compound is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its interaction with specific enzymes or receptors may alter their activity, contributing to its biological effects.
Synthesis Methods
Several synthesis methods have been reported for producing this compound, typically involving multi-step processes that ensure high purity levels:
- Starting Materials : Common precursors include hydrazine derivatives and suitable aldehydes.
- Reagents : Common reagents include methanol for methoxylation reactions and hydrochloric acid for salt formation.
- Yield : The synthesis can achieve yields of up to 99% under optimized conditions .
Applications
The compound's versatility extends beyond antimicrobial activity; it has potential applications in:
- Pharmaceutical Development : As a lead compound in drug discovery due to its biological activities.
- Agrochemicals : Its properties make it suitable for developing new agrochemical agents.
Case Studies
Recent studies have highlighted the compound's potential in treating infections caused by resistant bacterial strains. For instance, a study demonstrated that derivatives of this compound could effectively inhibit bacterial growth within hours, suggesting rapid action against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
